Product packaging for Malachite Green Carbinol hydrochloride(Cat. No.:CAS No. 123333-61-9)

Malachite Green Carbinol hydrochloride

Cat. No.: B047116
CAS No.: 123333-61-9
M. Wt: 382.9 g/mol
InChI Key: MJRWALOBODKCCZ-UHFFFAOYSA-N
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Description

Malachite Green Carbinol hydrochloride is the stable, colorless precursor (leuco base) to the vibrant green Malachite Green dye. In research, this compound serves as a critical reagent for studying the redox processes and activation mechanisms of the triphenylmethane dye system. Upon oxidation, it is converted into the chromic Malachite Green cation, enabling its application in various analytical and biological staining protocols. Its primary research value lies in histology, where it is used as a counterstain in Gram staining procedures to provide contrast, and in microbiology for selective bacterial staining. Furthermore, it finds utility in analytical chemistry as a chromogenic substrate for detecting oxidizing agents and in the development of spectrophotometric methods for enzyme activity assays, such as monitoring phosphatases. Researchers also utilize this compound to investigate its well-documented, but research-only, antifungal and antiparasitic properties in model organisms, providing insights into its interaction with cellular components and its potential as a biochemical probe. This product is strictly for laboratory research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H27ClN2O B047116 Malachite Green Carbinol hydrochloride CAS No. 123333-61-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

bis[4-(dimethylamino)phenyl]-phenylmethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O.ClH/c1-24(2)21-14-10-19(11-15-21)23(26,18-8-6-5-7-9-18)20-12-16-22(17-13-20)25(3)4;/h5-17,26H,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJRWALOBODKCCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)N(C)C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80583447
Record name Bis[4-(dimethylamino)phenyl](phenyl)methanol--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123333-61-9
Record name Bis[4-(dimethylamino)phenyl](phenyl)methanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 123333-61-9
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Chemical Reactivity and Interconversion Dynamics of Malachite Green Carbinol Hydrochloride

pH-Dependent Equilibria and Solvolysis Reactions

The equilibrium between the different forms of malachite green in solution is highly sensitive to the pH of the medium. This equilibrium dictates the color and properties of the solution and is a key aspect of the compound's chemistry.

Formation and Stability of the Carbinol Form

In aqueous solutions, the intensely colored malachite green cation exists in a pH-dependent equilibrium with its colorless carbinol form, also known as the carbinol base. nih.gov The formation of the carbinol occurs through the hydration of the central carbon atom of the triphenylmethane (B1682552) structure. nih.gov This reaction is a type of hydrolysis.

The stability of the carbinol form is favored in neutral to alkaline conditions. As the pH of the solution increases, the equilibrium shifts towards the formation of the colorless carbinol. nih.gov Conversely, in acidic solutions, the equilibrium favors the chromatic cationic form. The pKa for this equilibrium, which represents the pH at which the concentrations of the cationic and carbinol forms are equal, is approximately 6.9. scispace.comnih.gov At a pH of 4.0, malachite green is 100% ionized, while at a pH of 10.1, it is 0% ionized. scispace.com

Influence of pH on Cationic Dye Species Predominance

The predominance of the cationic dye species is directly influenced by the pH of the solution. In acidic environments (pH < 6.9), the cationic form of malachite green is the dominant species, resulting in the characteristic intense green-blue color of the solution. nih.gov The positive charge on the central carbon atom is stabilized by the delocalization of electrons across the three phenyl rings.

As the pH approaches and surpasses the pKa of 6.9, the concentration of the hydroxyl ions (OH-) in the solution increases. These ions act as nucleophiles, attacking the electrophilic central carbon atom of the malachite green cation. This nucleophilic attack leads to the formation of the neutral, colorless carbinol form, causing the solution to fade. dbuniversity.ac.in In strongly acidic solutions (pH < 2), a dicationic species can form, leading to a color change to yellow. nih.gov

The relationship between pH and the predominant species of malachite green in an aqueous solution can be summarized in the following table:

pH RangePredominant SpeciesColor of Solution
< 2Dicationic FormYellow
2 - 6.9Cationic FormGreen-Blue
> 6.9Carbinol FormColorless

Kinetic Studies of Equilibrium Establishment

The establishment of the equilibrium between the malachite green cation and its carbinol form is a dynamic process that has been the subject of kinetic studies. The reaction, often referred to as the alkaline fading of malachite green, follows pseudo-first-order kinetics with respect to the dye concentration when the hydroxide (B78521) ion concentration is in large excess. dbuniversity.ac.inrsc.org

MG⁺ + OH⁻ ⇌ MG-OH

The rate law for the fading of malachite green in alkaline solution can be expressed as:

Rate = k[MG⁺][OH⁻]

Several studies have determined the rate constants for this reaction under various conditions. The bimolecular rate constant for the basic hydrolysis of malachite green has been reported to be in the range of 1.08 M⁻¹s⁻¹ to 1.46 M⁻¹s⁻¹. dbuniversity.ac.inresearchgate.net

The following table presents a selection of reported kinetic data for the alkaline fading of malachite green:

Temperature (°C)Ionic Strength (M)Second-Order Rate Constant (k, M⁻¹s⁻¹)Reference
25Not specified1.08 dbuniversity.ac.in
25Varied1.46 ± 0.03 researchgate.net
20Not specified1.47 ± 0.01 mdpi.com

Redox Transformations and Derivative Formation

In addition to pH-dependent equilibria, malachite green carbinol hydrochloride undergoes significant redox transformations, leading to the formation of its reduced leuco form and its subsequent re-oxidation to the chromatic dye.

Reductive Pathways to Leucomalachite Green

Malachite green can be reduced to its colorless leuco form, leucomalachite green (LMG). This reduction can occur through both chemical and enzymatic pathways. nih.gov In this transformation, the central carbon atom of the triphenylmethane structure is reduced, disrupting the conjugated system responsible for the compound's color.

Chemically, the reduction can be achieved using various reducing agents. For instance, the initial synthesis of malachite green involves the condensation of benzaldehyde (B42025) and dimethylaniline to produce leucomalachite green, which is then oxidized. wikipedia.org This indicates that the reverse reaction, the reduction of malachite green, is a feasible chemical process.

Biologically, the reduction of malachite green to leucomalachite green is a significant metabolic pathway. Various microorganisms, including intestinal bacteria, have been shown to metabolize malachite green to its leuco form. asm.orgnih.gov This enzymatic reduction is a key consideration in toxicological and environmental studies of malachite green.

Oxidative Conversion of Leucomalachite Green to the Chromatic Form

The colorless leucomalachite green can be oxidized back to the intensely colored malachite green cation. This oxidative conversion is a crucial step in many analytical methods for the detection of total malachite green residues, as it allows for the quantification of both the chromatic and leuco forms. nih.gov

A variety of oxidizing agents can be employed for this conversion. Common laboratory oxidizing agents include lead dioxide (PbO₂), manganese dioxide (MnO₂), and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). wikipedia.orgresearchgate.net The oxidation process involves the removal of a hydride ion from the central carbon atom of leucomalachite green, which restores the conjugated π-electron system and, consequently, the color.

The reaction can be generalized as:

LMG + Oxidizing Agent → MG⁺ + Reduced Oxidizing Agent

The heme group in hemoglobin can also catalyze the oxidation of leucomalachite green to malachite green in the presence of hydrogen peroxide, a reaction utilized in forensic science as a presumptive test for blood. numberanalytics.com

The following table lists some of the oxidizing agents used for the conversion of leucomalachite green to malachite green:

Oxidizing AgentApplication
Lead (IV) oxide (PbO₂)Synthesis and analytical methods nih.gov
Manganese (IV) oxide (MnO₂)Synthesis wikipedia.org
2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)Analytical methods for residue analysis researchgate.net
Hydrogen peroxide (with hemoglobin catalyst)Forensic blood detection numberanalytics.com
Ceric sulfateMechanistic studies of oxidation acs.org

Demethylation Reaction Mechanisms in Chemical Systems

The chemical transformation of Malachite Green (MG) in various systems is not limited to the reversible conversion to its carbinol and leuco forms. A significant degradation pathway involves the sequential N-demethylation of the molecule. researchgate.net This process occurs through oxidative reactions, where the N-methyl groups on the dimethylamino moieties are successively removed. researchgate.net

In non-enzymatic chemical systems, this degradation is often driven by photo-oxidative processes. mdpi.comnih.gov Studies involving advanced oxidation processes, such as using ultraviolet (UV) radiation in conjunction with hydrogen peroxide (H₂O₂), demonstrate that N-demethylation is a primary reaction pathway. mdpi.comnih.gov This reaction proceeds competitively alongside the destruction of the dye's conjugated chromophore structure. mdpi.com The process is sequential, yielding mono-, di-, tri-, and tetra-desmethyl derivatives as intermediate products. researchgate.net This step-wise removal of methyl groups leads to the formation of various metabolites, including primary and secondary arylamines. nih.gov The mechanism can be initiated by hydroxyl radicals (•OH) which attack the N-methyl groups, leading to their cleavage. mdpi.comresearchgate.net Ultimately, these pathways contribute to the breakdown of the parent compound into simpler, and in some cases, more persistent benzophenone-derived by-products. researchgate.net

Environmental Factor Influence on this compound Speciation

The speciation of Malachite Green in aqueous solutions is highly sensitive to environmental conditions. The primary equilibrium exists between the intensely colored cationic form (MG⁺) and its colorless, non-ionic carbinol form. nih.govnih.gov This equilibrium is dynamic and significantly influenced by factors within the solution matrix, such as temperature and the presence of other chemical components. nih.govdbuniversity.ac.in The dissociation constant (pKa) for the equilibrium between the cationic dye and its carbinol form is 6.9 at 25°C. nih.govnih.gov This indicates that at a pH of 6.9, the concentrations of the colored and colorless species are equal. In alkaline solutions, the equilibrium shifts to favor the formation of the carbinol base. nih.gov

Temperature Effects on Carbinol Formation Kinetics

Temperature plays a crucial role in the kinetics of the conversion of the Malachite Green cation to its carbinol form, a reaction often referred to as alkaline fading. An increase in temperature accelerates the rate of carbinol formation. nih.gov The reaction's sensitivity to temperature is quantified by its activation parameters, which describe the energy requirements and molecular ordering during the transition state. Kinetic studies of the alkaline hydrolysis of Malachite Green have determined these parameters, indicating an endothermic process. neliti.comresearchgate.net

The thermodynamic activation parameters for the hydrolysis of Malachite Green provide insight into the energy barrier and the molecular arrangement of the transition state.

Activation ParameterValueUnit
Activation Energy (Ea)11.99kJmol⁻¹
Enthalpy of Activation (ΔH‡)-0.26JK⁻¹mol⁻¹
Entropy of Activation (ΔS‡)89.47kJmol⁻¹
Gibb's Free Energy of Activation (ΔG‡)

Table 1: Activation parameters for the alkaline fading of Malachite Green. Data sourced from kinetic studies. dbuniversity.ac.in

The positive Gibbs free energy of activation indicates a non-spontaneous transition state, while the other parameters further characterize the reaction dynamics. The increase in the reaction rate constant with temperature confirms that higher thermal energy helps overcome the activation barrier for the formation of the carbinol. researchgate.net

Role of Solution Matrix Components on Equilibria

The chemical environment, or solution matrix, profoundly affects the equilibrium between the Malachite Green cation and its carbinol form. Key components influencing this balance include the solution's ionic strength and the presence of other organic molecules. dbuniversity.ac.inmdpi.com

Ionic Strength: The rate of carbinol formation is dependent on the ionic strength of the solution. dbuniversity.ac.in The reaction involves the interaction between two oppositely charged ions: the Malachite Green cation (MG⁺) and the hydroxide ion (OH⁻). According to the Brönsted-Bjerrum equation, which models kinetic salt effects, an increase in ionic strength will decrease the rate of reaction between oppositely charged ions. mdpi.com This is because the increased concentration of electrolyte ions in the solution creates an ionic atmosphere that shields the electrostatic attraction between the reacting MG⁺ and OH⁻ ions, thus lowering the probability of effective collisions. mdpi.com Experimental studies have confirmed this theoretical expectation, showing a distinct decrease in the pseudo-first-order rate constant for MG hydrolysis as the concentration of an inert salt (e.g., NaClO₄) is increased. mdpi.com

Ionic Strength (I)Relative Rate Constant (k/k₀)
LowHigh
MediumMedium
HighLow

Table 2: Conceptual representation of the effect of increasing ionic strength on the rate constant of Malachite Green carbinol formation. An increase in ionic strength leads to a decrease in the reaction rate. mdpi.com

Solution Components: The presence of other organic molecules can also alter the reaction kinetics. For instance, the rate of alkaline fading increases in the presence of certain sugars like glucose and fructose. uctm.edu Similarly, studies in water-ethanol-1-propanol mixtures show that the reaction rate constant increases with higher percentages of the organic solvents. researchgate.net Supramolecular hosts, such as β-Cyclodextrin, have been observed to catalyze the basic hydrolysis of Malachite Green. mdpi.com The cyclodextrin (B1172386) cavity can encapsulate the MG⁺ ion, and a deprotonated hydroxyl group on the cyclodextrin can facilitate a nucleophilic attack, accelerating the formation of the carbinol. mdpi.com This demonstrates that the specific composition of the solution matrix can have a catalytic or inhibitory effect on the speciation and stability of this compound.

Environmental Fate and Degradation Pathways of Malachite Green Carbinol Hydrochloride and Its Metabolites

Biotic Degradation Mechanisms (Biodegradation)

Biodegradation involves the breakdown of organic compounds by microorganisms. Several bacterial strains have been identified that are capable of decolorizing and degrading malachite green.

For example, Pseudomonas sp. strain DY1 has demonstrated a high capability for decolorizing malachite green at high concentrations. nih.gov The degradation intermediates identified in this process include malachite green carbinol, (dimethyl amino-phenyl)-phenyl-methanone, N,N-dimethylaniline, (methyl amino-phenyl)-phenyl-methanone, and (amino phenyl)-phenyl methanone. nih.gov The enzymes implicated in this biodegradation are Mn-peroxidase and NADH-DCIP reductase. nih.gov

Similarly, Exiguobacterium sp. MG2 has been shown to effectively decolorize malachite green, even at very high concentrations. plos.org The proposed biodegradation pathway for this strain involves a series of N-demethylation, reduction, benzene (B151609) ring-removal, and oxidation reactions. plos.org Another bacterium, Kocuria rosea MTCC 1532, has also been reported to completely decolorize malachite green under static anoxic conditions, with reductase enzymes presumed to be responsible for the degradation. chem-soc.si

The optimal conditions for biodegradation, such as pH and temperature, vary between different microbial strains. For Pseudomonas sp. strain DY1, the optimal pH and temperature for decolorization were found to be 6.6 and 28-30°C, respectively. nih.gov

Microbial Biodegradation by Bacterial and Fungal Strains

A diverse range of microorganisms have demonstrated the ability to decolorize and degrade malachite green, and by extension, its carbinol form. nih.gov These microbes utilize the dye as a substrate, initiating a series of enzymatic reactions that lead to its breakdown.

White-rot fungi are particularly effective in degrading malachite green due to their secretion of potent extracellular ligninolytic enzymes. nih.gov These enzymes, which include laccase, manganese peroxidase (MnP), and lignin (B12514952) peroxidase (LiP), have a non-specific oxidative mechanism, allowing them to act on a wide variety of aromatic compounds, including triphenylmethane (B1682552) dyes. mdpi.comnih.gov

Laccase: This enzyme catalyzes the oxidation of phenolic and non-phenolic compounds. nih.gov In the degradation of malachite green, laccase has been shown to mediate decolorization effectively, even in the absence of redox mediators. nih.gov For instance, a laccase from the white-rot fungus Cerrena sp. demonstrated significant decolorization efficiency. nih.gov Similarly, laccase from Pleurotus pulverulentus has been implicated in the degradation of malachite green. ekb.eg

Manganese Peroxidase (MnP): This enzyme requires Mn(II) as a mediator for its catalytic activity. MnP oxidizes Mn(II) to Mn(III), which in turn oxidizes the target organic pollutant. nih.gov Crude MnP from the fungus Irpex lacteus has been shown to effectively decolorize and detoxify malachite green. researchgate.net The MnP-catalyzed system can transform malachite green into less toxic metabolites, potentially including the carbinol form which is then further broken down. researchgate.net

The involvement of these ligninolytic enzymes highlights a key mechanism for the initial attack on the chromophore of the malachite green molecule, leading to decolorization and subsequent degradation.

Numerous bacterial and fungal strains have been isolated and characterized for their ability to decolorize malachite green. These studies often optimize various physicochemical parameters to enhance the degradation efficiency.

Several bacterial genera, including Pseudomonas, Enterobacter, Bacillus, and Exiguobacterium, have been identified as potent degraders of malachite green. nih.govbiotechjournal.in For example, Pseudomonas veronii JW3-6, isolated from a malachite green enrichment culture, was able to degrade 93.5% of 50 mg/L malachite green within seven days under optimal conditions. nih.gov Strains of Enterobacter have also shown high efficacy in decolorizing malachite green. nih.govbiotechrep.ir

Fungi, particularly white-rot fungi, are renowned for their dye degradation capabilities. Species such as Phanerochaete chrysosporium, Cunninghamella elegans, and Irpex lacteus have been extensively studied for their ability to metabolize malachite green. nih.govnih.gov The fungus Cunninghamella elegans was found to metabolize malachite green through both reduction and N-demethylation reactions. nih.gov

Below is an interactive data table summarizing the decolorization capabilities of some selected microbial strains:

Microbial StrainTypeOptimal pHOptimal Temperature (°C)Decolorization Efficiency (%)TimeReference
Pseudomonas veronii JW3-6Bacterium7.132.493.57 days nih.gov
Enterobacter sp. CV-S1Bacterium6.53510078 hours nih.gov
Enterobacter sp. CM-S1Bacterium6.535100144 hours nih.gov
Enterobacter cloacae NAM-9415Bacterium7.04598.412 hours biotechrep.ir
Bacillus sp.Bacterium7.030868 days biotechjournal.in
Cerrena sp. (LacA enzyme)Fungus--91.64- nih.gov

Enzymatic Degradation Pathways and Intermediates

The microbial degradation of malachite green carbinol hydrochloride proceeds through complex enzymatic pathways involving reduction, oxidation, and demethylation. The initial step often involves the conversion of the colored triphenylmethane dye to its colorless leuco-form, leucomalachite green, a reaction catalyzed by enzymes such as triphenylmethane reductase (TMR). plos.org

In some proposed pathways, malachite green is first hydroxylated to its carbinol form. nih.gov This unstable carbinol intermediate can then be broken down at the bond between the central carbon atom and the N,N-dimethylamino phenyl ring, leading to the formation of (dimethyl amino-phenyl)-phenyl-methanone and N,N-dimethylaniline. nih.govresearchgate.net

N-Demethylation and Aromatic Ring Cleavage during Biotransformation

A crucial process in the biotransformation of malachite green is sequential N-demethylation. This involves the removal of methyl groups from the nitrogen atoms of the molecule, leading to the formation of various N-demethylated metabolites. nih.gov These metabolites include mono-, di-, tri-, and tetra-demethylated forms of both malachite green and leucomalachite green. nih.gov The cytochrome P450 monooxygenase system has been implicated in mediating these N-demethylation reactions in fungi like Cunninghamella elegans. nih.gov

Following N-demethylation, the degradation pathway can proceed to the cleavage of the aromatic rings. This is a critical step in the complete mineralization of the dye molecule. The breakdown of the aromatic structure leads to the formation of smaller, less toxic compounds that can be further assimilated by microorganisms. ekb.eg

Identification and Characterization of Degradation Products

The elucidation of the complex degradation pathways of this compound relies on the accurate identification and characterization of its various metabolic intermediates.

Application of Liquid Chromatography-Mass Spectrometry for Metabolite Profiling

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that has become indispensable for metabolite profiling in biodegradation studies. nih.govresearchgate.net The high sensitivity and specificity of LC-MS allow for the detection and identification of a wide range of degradation products, even at low concentrations. researchgate.net

In the context of malachite green degradation, LC-MS has been instrumental in identifying key intermediates. For example, in the degradation of malachite green by the laccase from Cerrena sp., LC-MS analysis identified metabolites such as (dimethyl amino-phenyl)-phenyl-methanone and N,N-dimethylaniline, which supported the proposed degradation pathway. nih.gov Similarly, studies on the bacterial degradation of malachite green by Exiguobacterium sp. MG2 utilized LC-MS and gas chromatography-mass spectrometry (GC-MS) to identify six intermediate products, leading to the proposal of a detailed biodegradation pathway involving N-demethylation, reduction, and benzene ring-removal. plos.org

The following table lists some of the identified degradation products of malachite green, many of which have been characterized using LC-MS.

Elucidation of Proposed Degradation Pathways and Reaction Intermediates

The degradation of malachite green, and by extension its carbinol form, proceeds through several key pathways, principally N-demethylation and reduction. These transformations can be mediated by biotic and abiotic factors.

N-Demethylation Pathway: This pathway involves the sequential removal of methyl groups from the dimethylamino moieties of the malachite green molecule. This process can occur both on the parent MG molecule and its reduced form, leucomalachite green. nih.gov This leads to the formation of a series of N-demethylated metabolites. The primary intermediates in this pathway include:

Monodesmethyl malachite green

Didesmethyl malachite green

Tridesmethyl malachite green

Tetradesmethyl malachite green

And their corresponding leuco forms:

Monodesmethyl leucomalachite green

Didesmethyl leucomalachite green

Tridesmethyl leucomalachite green

Tetradesmethyl leucomalachite green

Reduction Pathway: A primary metabolic process in aquatic organisms is the reduction of the colored malachite green cation to its colorless, more lipophilic form, leucomalachite green (LMG). wikipedia.org This conversion is a significant detoxification pathway for the parent compound but results in a persistent metabolite.

Hydroxylation and Cleavage: Abiotic degradation, particularly through photolysis, can lead to the hydroxylation of the phenyl rings and the cleavage of the molecule's conjugated structure. nih.gov This results in the formation of benzophenone (B1666685) derivatives. Key intermediates identified in this pathway include:

4-(dimethylamino)benzophenone (B186975)

4-methylamino benzophenone

p-dimethylamino phenol (B47542)

The photodegradation of malachite green can produce a variety of transformation products, with as many as 28 identified in studies under natural sunlight. nih.gov These reactions involve hydroxyl radical attacks on the phenyl ring, the N,N-dimethylamine group, and the central carbon atom. nih.gov

Proposed Degradation Pathways and Key Intermediates

Degradation PathwayDescriptionKey Reaction Intermediates
N-DemethylationSequential removal of methyl groups from the dimethylamino moieties.Monodesmethyl malachite green, Didesmethyl malachite green, and their leuco forms.
ReductionConversion of the colored malachite green cation to the colorless leucomalachite green.Leucomalachite green (LMG).
Hydroxylation and CleavagePrimarily through photolysis, leading to the breakdown of the molecular structure.4-(dimethylamino)benzophenone, 4-methylamino benzophenone, p-dimethylamino phenol.

Environmental Persistence and Bioaccumulation in Ecological Systems

The persistence and bioaccumulation of this compound are of significant environmental concern due to the longevity of its residues in aquatic ecosystems and organisms.

Bioaccumulation of this compound and its Metabolites in Aquatic Organisms

Once introduced into an aquatic environment, malachite green is readily absorbed by fish and other organisms. The parent compound is metabolized to leucomalachite green, which is significantly more lipophilic and persistent in tissues. wikipedia.org LMG is considered the marker residue for monitoring the use of malachite green in aquaculture due to its long residence time in fatty tissues. nih.gov

Studies have shown that residues of malachite green and leucomalachite green can be detected in fish muscle for extended periods post-exposure. For instance, in catfish, the half-life of the parent malachite green molecule in muscle is approximately 2.8 days, while the half-life of the more persistent leucomalachite green is 10 days. wikipedia.org The concentration of these residues can vary depending on the fish species, with higher lipid content potentially leading to greater accumulation of the non-polar LMG metabolite.

Bioaccumulation and Persistence of Malachite Green and its Metabolite in Fish

CompoundTissueOrganismReported Half-Life/Persistence
Malachite GreenMuscleCatfish2.8 days wikipedia.org
Leucomalachite GreenMuscleCatfish10 days wikipedia.org
Malachite Green & Leucomalachite GreenMuscleRainbow TroutResidues detected for 10 months post-treatment. researchgate.net

Environmental Half-Life and Long-Term Persistence Considerations

Malachite green is considered to be environmentally persistent. frontiersin.org In aqueous solutions, it has been shown to be very persistent, not detoxifying after three weeks of aging in laboratory containers. fws.gov The environmental half-life of malachite green can be influenced by various factors, including sunlight, pH, and microbial activity.

Photodegradation is a significant pathway for the breakdown of malachite green in the environment. nih.gov However, this process can lead to the formation of numerous transformation products that may also be persistent and toxic. nih.gov In fish muscle, the half-life of malachite green has been reported to be around 10 days. researchgate.net

The persistence of malachite green is further compounded by the formation of leucomalachite green, which is more resistant to degradation and can be stored in the edible tissues of fish for extended periods. wikipedia.org This long-term persistence in both the water column and in aquatic organisms raises concerns about chronic exposure and potential ecosystem impacts. Biodegradation of malachite green in sediments has been observed, with reported half-lives ranging from 1.3 to 7.7 days depending on the presence of specific microbial strains. researchgate.net

Biological Interactions and Toxicological Research on Malachite Green Carbinol Hydrochloride and Its Derivatives

Cellular and Subcellular Level Effects

Malachite green carbinol hydrochloride and its related compound, malachite green, have been the subject of numerous studies to determine their effects at the cellular and subcellular levels. Research has highlighted the cytotoxic nature of these compounds and their impact on fundamental cellular processes and structures.

Cytotoxicity Assessments in Cultured Cells

The cytotoxic effects of malachite green (MG) and its primary metabolite, leucomalachite green (LMG), have been evaluated in various cell lines. In studies involving human tumor cell lines, HEp-2 and Caco-2, MG demonstrated significant dose-dependent cytotoxicity. nih.gov After a 24-hour incubation period, the mean IC50 value for MG in HEp-2 cells was approximately 2 µM, as measured by neutral red uptake (NRU), total protein content (TPC), and colony-forming ability (CFA). nih.gov In differentiated Caco-2 cells, the mean IC50 value was about 15 µM, determined by MTT assay, LDH leakage, and NRU. nih.gov Comparatively, LMG exhibited lower cytotoxicity in both cell lines. nih.gov These findings suggest that HEp-2 cells are more sensitive to the toxic effects of both compounds than intestinal Caco-2 cells. nih.gov

Further research on rat FaO and L6 cell lines confirmed the high toxicity of MG, with FaO cells showing greater sensitivity. researchgate.net The mean effective concentrations (EC50) for MG were below 10 μM in MTT, NRU, and LDH tests for FaO cells, indicating that the primary mechanisms of toxicity involve the inhibition of mitochondrial and lysosomal activity. researchgate.net LMG, in contrast, showed only slight toxic effects at concentrations hundreds of times higher than MG, except in the NRU assay where EC50 values were significantly lower after 48 and 72 hours of exposure. researchgate.net

Cell LineCompoundAssayExposure Time (hours)IC50 / EC50 (µM)
HEp-2Malachite GreenNRU, TPC, CFA24~ 2
Caco-2Malachite GreenMTT, LDH, NRU24~ 15
FaO (rat)Malachite GreenMTT, NRU, LDH24, 48, 72< 10
L6 (rat)Malachite GreenNRU, MTT24, 48, 72< 10
FaO (rat)Leucomalachite Green-24, 48, 72940 - 362
L6 (rat)Leucomalachite Green-24, 48, 72853 - 362

IC50: Half maximal inhibitory concentration; EC50: Half maximal effective concentration NRU: Neutral Red Uptake; TPC: Total Protein Content; CFA: Colony-Forming Ability; MTT: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; LDH: Lactate Dehydrogenase

Effects on Chromosomal Integrity and Mitotic Division

Studies in animal models have demonstrated the genotoxic potential of malachite green, indicating its capacity to interfere with chromosomal integrity. In mice, treatment with high doses of MG over an extended period led to a significant elevation in the percentage of sister chromatid exchanges (SCEs) and chromosomal aberrations (p < 0.01). researchgate.netnih.gov Observed chromosomal abnormalities included chromosome breaks, fragments, and univalents. researchgate.net Furthermore, MG has been shown to significantly reduce the mitotic index in a dose-dependent manner in plant models such as Allium cepa, indicating an inhibitory effect on cell division. nih.gov

Impact on Cellular Structures and Physiological Functions (e.g., Epithelial Regeneration)

The detrimental effects of malachite green extend to the structural integrity of cells and tissues. Histopathological studies in mice have revealed that MG can induce sinusoidal congestion, focal necrosis, and degeneration in hepatic cells. researchgate.netnih.gov Other observed changes in hepatocytes include hypertrophy and vacuolization, which can progress to necrosis and cirrhosis with prolonged exposure. researchgate.netnih.gov In aquatic species, exposure to malachite green has been shown to cause significant ultrastructural alterations to the corneal epithelium in fish. nih.gov These changes include a broken continuity of pavement cells, shrunken microplicae, and epithelial uplifting, which compromise the integrity of the corneal surface. nih.gov However, some research suggests that dietary supplementation with certain plant extracts may help in the restoration of the cytoarchitecture, with the appearance of regenerating cells. nih.gov

Genotoxicity and Mutagenicity Assessments

The genotoxic and mutagenic properties of malachite green and its derivatives have been a significant area of toxicological research, with studies indicating a potential for these compounds to cause genetic damage.

In Vitro and In Vivo Genotoxicity Studies

Both in vitro and in vivo studies have provided evidence of the genotoxic effects of malachite green. In vivo studies in mice have shown that MG induces DNA damage in the liver in a dose-dependent manner. researchgate.netnih.gov The comet assay, a method for detecting DNA damage in individual cells, has been used to demonstrate these effects. sphinxsai.comsphinxsai.com Furthermore, research on transgenic female Big Blue B6C3F1 mice indicated that while malachite green did not significantly increase the frequency of micronuclei in peripheral blood or the Hprt lymphocyte mutant frequency, its metabolite, leucomalachite green, did increase the liver cII mutant frequency after 16 weeks of treatment. nih.gov This suggests that the genotoxicity of leucomalachite green may be targeted to specific tissues where it poses a risk for tumor induction. nih.gov

Mechanisms of Nucleic Acid Interaction (e.g., Intercalation)

The genotoxicity of compounds like malachite green is often linked to their ability to interact with nucleic acids. One of the primary mechanisms for such interactions is intercalation, where a planar molecule inserts itself between the base pairs of a DNA helix. nih.govresearchgate.net This process can lead to structural changes in the DNA, potentially inhibiting replication and transcription. researchgate.net While direct evidence for the intercalation of this compound is not extensively detailed in the provided search results, the planar aromatic structure of the malachite green cation is consistent with the characteristics of an intercalating agent. nih.gov Intercalation can stabilize the DNA double helix, leading to an increase in its melting temperature. nih.gov The binding of small molecules to DNA can be studied using various techniques, including absorption and fluorescence spectroscopy, to understand the nature of the interaction. nih.gov The interactions between an intercalator and DNA are typically stabilized by van der Waals forces and hydrophobic interactions. nih.govnih.gov

Carcinogenesis and Teratogenesis Research

Research into the long-term health effects of malachite green and its derivatives has focused on its potential to cause cancer and developmental defects. researchgate.netagriculturejournals.cz These studies are critical for evaluating the risk associated with human exposure through the consumption of contaminated fish. researchgate.net

Studies have provided evidence that malachite green and its primary metabolite, leucomalachite green, possess carcinogenic potential. researchgate.netresearchgate.net Long-term feed studies conducted by the National Toxicology Program (NTP) on rats and mice have been central to this evaluation. nih.gov

In one two-year study, female F344/N rats fed malachite green chloride showed some evidence of carcinogenic activity, with slight increases in tumors of the thyroid gland, liver, and mammary gland. nih.gov However, no increase in cancers was observed in female B6C3F1 mice administered malachite green chloride in their feed. nih.gov

The metabolite, leucomalachite green, has also been investigated. In rats, leucomalachite green was associated with a possible increase in cancers of the thyroid gland in both males and females, and of the testes in males. nih.gov In female mice, leucomalachite green caused a clear increase in liver tumors. nih.gov Another study noted that rats fed malachite green experienced a dose-related increase in liver DNA adducts and lung adenomas. wikipedia.org

The proposed mechanisms for the carcinogenicity of malachite green involve its metabolic activation. The leuco-derivative is structurally similar to carcinogenic aromatic amines, which can form covalent DNA adducts. aip.org Additionally, malachite green has been shown to induce lipid peroxidation in mammalian cells, which can lead to oxidative stress and cellular damage. aip.org

Table 1: Summary of Carcinogenic Effects in NTP Feed Studies nih.gov
CompoundSpecies/SexObserved Effects
Malachite Green ChlorideFemale Rats (F344/N)Equivocal evidence of carcinogenic activity (slight increases in thyroid gland, liver, and mammary gland tumors).
Malachite Green ChlorideFemale Mice (B6C3F1)No evidence of carcinogenic activity.
Leucomalachite GreenMale & Female Rats (F344/N)Equivocal evidence of carcinogenic activity (thyroid gland tumors).
Leucomalachite GreenMale Rats (F344/N)Equivocal evidence of carcinogenic activity (testicular tumors).
Leucomalachite GreenFemale Rats (F344/N)Equivocal evidence of carcinogenic activity (liver tumors).
Leucomalachite GreenFemale Mice (B6C3F1)Some evidence of carcinogenic activity (liver tumors).

Malachite green and its derivatives have been classified as substances with potential teratogenic effects based on results from various animal models. mbimph.comresearchgate.net These studies suggest that exposure during critical developmental periods can lead to structural and functional abnormalities in offspring.

A study on the developmental toxicity of leucomalachite green in Sprague-Dawley rats found that oral administration during gestation induced both maternal and fetal toxicity. nih.gov At higher dose levels, significant fetal skeletal abnormalities were observed, most notably bipartite ossification of the thoracic centrum. nih.gov The highest dose also led to marked embryolethality and visceral abnormalities. nih.gov Based on this study, a no-observed-adverse-effect-level (NOAEL) for both maternal and fetal developmental toxicity in rats was determined to be 10 mg/kg/day. nih.gov

In aquatic models, malachite green has also demonstrated developmental toxicity. Exposure of zebrafish (Danio rerio) embryos to malachite green resulted in altered cardiovascular development and growth retardation. researchgate.net The compound was found to inhibit heart rates, cardiac looping, and induce cell death in the trunk intersomite region. researchgate.net These effects are thought to be caused by the blocking of vascular endothelial growth factor receptor 2 (VEGFR-2) activation, a critical signaling pathway in early cardiovascular development. researchgate.net In contrast, leucomalachite green did not appear to affect zebrafish embryo growth at the concentrations tested. researchgate.net Experiments on rabbits have also contributed to the classification of malachite green as a substance with teratogenic effects. aip.orgresearchgate.net

Table 2: Summary of Teratogenic and Developmental Effects
CompoundModel OrganismObserved EffectsReference
Leucomalachite GreenRat (Rattus norvegicus)Maternal toxicity, fetal skeletal abnormalities (bipartite ossification of thoracic centrum), embryolethality, visceral abnormalities. nih.gov
Malachite GreenZebrafish (Danio rerio)Inhibited cardiovascular development, growth retardation, inhibited heart rate and cardiac looping, cell death. researchgate.net
Malachite GreenRabbit (Oryctolagus cuniculus)Classified as having teratogenic effects. aip.orgresearchgate.net

Ecotoxicological Assessments in Aquatic and Terrestrial Systems

The extensive use of malachite green in aquaculture has necessitated a thorough evaluation of its impact on various ecosystems. nih.gov Ecotoxicological assessments have focused on its effects on aquatic life, terrestrial plants, and microbial communities.

Malachite green is highly toxic to fish, with lethal concentrations sometimes being very close to therapeutic ones. researchgate.netscispace.com Standardized laboratory tests have determined the acute toxicity (LC50) for a wide range of fish species. fws.govnih.gov The toxicity is influenced by factors such as exposure time and water temperature, with toxicity generally increasing with longer exposure and higher temperatures. nih.govnih.gov For example, 96-hour LC50 values for fingerling fish have been found to range from 30.5 to 383 µg/L. nih.gov Invertebrates, such as snails and Asiatic clams, have been shown to be generally more resistant to malachite green than fish. fws.gov The effects of malachite green on algae have not been as extensively documented. researchgate.netscispace.com

Table 3: Acute Toxicity (96-hour LC50) of Malachite Green to Various Aquatic Organisms nih.gov
OrganismSpecies96-hour LC50 (µg/L)
BluegillLepomis macrochirus30.5
Brown TroutSalmo trutta145
Channel CatfishIctalurus punctatus204
Rainbow TroutOncorhynchus mykiss278
Coho SalmonOncorhynchus kisutch383
Asiatic ClamCorbicula manilensis122,000

The phytotoxicity of malachite green has been evaluated using various plant models. Studies on Allium cepa (onion) demonstrated that the compound is genotoxic, causing a dose-dependent reduction in root length and mitotic index, as well as inducing chromosomal abnormalities. nih.gov

Research on seed germination has yielded varied results. One study reported that the seed germination of mung bean (Vigna radiata), wheat (Triticum aestivum), and mustard (Brassica sp.) was unaffected by malachite green up to a concentration of 100 mg/L. nih.gov Conversely, another investigation found that no germination of golden gram (Phaseolus aureus) seeds occurred when treated with malachite green. researchgate.net This discrepancy highlights the need for further research to understand the species-specific responses and the environmental conditions influencing phytotoxicity.

Table 4: Phytotoxic Effects of Malachite Green
Plant SpeciesEffectReference
Allium cepa (Onion)Reduced root length, reduced mitotic index, chromosomal abnormalities. nih.gov
Vigna radiata (Mung Bean)Seed germination unaffected up to 100 mg/L. nih.gov
Triticum aestivum (Wheat)Seed germination unaffected up to 100 mg/L. nih.gov
Brassica sp. (Mustard)Seed germination unaffected up to 100 mg/L. nih.gov
Phaseolus aureus (Golden Gram)Complete inhibition of seed germination. researchgate.net

Malachite green exhibits significant toxicity towards a range of microorganisms, including beneficial soil bacteria and fungi such as Bacillus subtilis, Azotobacter chroococcum, and Saccharomyces cerevisiae. nih.gov The mechanism for this toxicity may involve the formation of pores in the cell membrane, leading to cell disruption. nih.gov Due to its toxic effects, the presence of malachite green can inhibit bacterial growth. icrc.ac.ir

In contrast, the biodegradation products of malachite green appear to be significantly less toxic. Studies involving the degradation of malachite green by bacterial strains like Streptomyces exfoliatus and Enterobacter asburiae have shown that the resulting metabolites are non-toxic or less toxic to microbes and plants. nih.govmdpi.comresearchgate.net For instance, phytotoxicity tests confirmed that the byproducts of malachite green degradation by S. exfoliatus were not toxic to plants or microbes. nih.govmdpi.com Similarly, microbial toxicity studies on the degradation products from Pseudomonas aeruginosa showed a complete reduction in toxicity to soil microflora. nih.gov This suggests that bioremediation can be an effective strategy for detoxifying environments contaminated with malachite green.

Table 5: Comparison of Microbial Toxicity
CompoundEffect on MicroorganismsReference
Malachite Green (Parent Compound)Toxic to bacteria and fungi (e.g., Bacillus subtilis, Saccharomyces cerevisiae); inhibits growth. nih.gov
Degradation Products (from Streptomyces exfoliatus)Confirmed to be non-toxic to microbes and plants. nih.govmdpi.com
Degradation Products (from Enterobacter asburiae)Found to be non-mutagenic and less toxic. researchgate.net
Degradation Products (from Pseudomonas aeruginosa)Toxicity completely reduced on soil microflora. nih.gov

Toxicokinetics and Biotransformation in Biological Systems

This compound, a triphenylmethane (B1682552) dye, undergoes significant biotransformation within biological systems. The toxicokinetics of this compound and its derivatives, particularly its conversion to leucomalachite green, are crucial in understanding its persistence and potential toxicity in organisms.

Absorption and Distribution Patterns in Organisms

Malachite green is readily absorbed by fish and subsequently distributed to various tissues. plos.org The rate of accumulation has been shown to be directly related to the pH of the surrounding water. nih.gov Following absorption, malachite green is rapidly metabolized to its reduced and more lipophilic form, leucomalachite green (LMG). plos.orgfda.gov This metabolite is known to be more persistent in tissues than the parent compound. nih.gov

Studies in perch (Lateolabrax japonicus) have demonstrated that after repeated exposure, both malachite green and leucomalachite green accumulate in various tissues, including the gills, liver, muscle, blood, and viscera. researchgate.net The highest concentrations of malachite green were found in the gills, followed by blood, liver, viscera, and muscle. researchgate.net Conversely, the highest accumulation of leucomalachite green was observed in the liver, then blood, gills, viscera, and muscle. researchgate.net Due to its lipophilic nature, leucomalachite green is stored in fatty tissues for extended periods. acs.orgcabidigitallibrary.org

In rats, following intravenous injection of malachite green, leucomalachite green has been detected in the liver, kidney, heart, lung, and muscle within two hours. nih.gov

Table 1: Tissue Distribution of Malachite Green (MG) and Leucomalachite Green (LMG) in Perch (Lateolabrax japonicus) After Sub-chronic Exposure

TissueRelative Accumulation of MGRelative Accumulation of LMG
GillsHighestHigh
BloodHighHigh
LiverModerateHighest
VisceraLowLow
MuscleLowestLow

This table illustrates the general distribution pattern observed in research studies. researchgate.net

Metabolic Pathways within Biological Systems (e.g., Reduction to Leuco Form)

The primary metabolic pathway for malachite green in biological systems is its reduction to the colorless and more lipid-soluble metabolite, leucomalachite green. plos.orgnih.gov This conversion is a significant step in the bioactivation of the dye. nih.govasm.orgnih.gov

Intestinal microflora plays a crucial role in this reduction process. nih.govasm.orgnih.gov Studies have shown that intestinal bacteria from humans, rats, mice, and monkeys can metabolize malachite green to leucomalachite green. nih.govasm.orgnih.gov In fact, the conversion rate by rat, monkey, and human intestinal microfloras has been observed to be between 99% and 100%. asm.org

In addition to reduction, malachite green and leucomalachite green can undergo sequential N-demethylation, resulting in a series of metabolites. acs.orgnih.govnih.gov These metabolites include monodes-, dides(sym)-, dides(unsym)-, trides-, and tetrades- derivatives. acs.orgnih.gov N-oxidized metabolites of both malachite green and leucomalachite green have also been identified in the livers of treated rats. nih.govnih.gov

The cytochrome P450 enzyme system is implicated in both the reduction and N-demethylation reactions of malachite green. nih.govplos.org Inhibition studies have demonstrated that cytochrome P450 inhibitors can retard the biotransformation of malachite green. nih.gov

Table 2: Primary Metabolic Transformations of Malachite Green

TransformationProductKey Biological Mediators
ReductionLeucomalachite Green (LMG)Intestinal Microflora, Cytochrome P450
N-demethylationN-demethylated derivatives of MG and LMGCytochrome P450
N-oxidationN-oxidized derivatives of MG and LMGHepatic enzymes

This table summarizes the main metabolic pathways of malachite green in biological systems. acs.orgnih.govasm.orgnih.govnih.govnih.govplos.org

Elimination Kinetics of Parent Compound and its Metabolites

The elimination of malachite green and its primary metabolite, leucomalachite green, from biological systems exhibits different kinetics. The parent compound, malachite green, is eliminated relatively quickly. nih.gov In contrast, leucomalachite green, due to its lipophilic nature, has a much longer residence time in tissues. nih.govnih.gov

In fingerling trout, after a one-hour exposure, the concentration of the chromatic form of malachite green in whole tissue homogenates decreased over time, while the levels of leucomalachite green increased and remained steady for the duration of the 7-day study. nih.gov The half-life of leucomalachite green in trout muscle can be as long as 40 days. nih.govnih.gov Studies in perch have also shown that even after 100 days of elimination, the concentration of leucomalachite green in muscle tissue can still exceed the European minimum required performance limit. researchgate.net

In catfish, the parent molecule has a half-life of 2.8 days, whereas the leuco form has a half-life of 10 days in the muscle. wikipedia.org After intravascular dosing, the parent compound in plasma showed a triphasic decline with a terminal elimination half-life of 6.2 hours. nih.gov Following waterborne exposure, the elimination of the parent compound from plasma was also triphasic, with a terminal half-life of 4.7 hours, while in muscle, the half-life was approximately 67 hours. nih.gov

In orally dosed rats, excretion of malachite green occurs primarily through the feces. nih.gov

Table 3: Elimination Half-life of Malachite Green and Leucomalachite Green in Different Species and Tissues

CompoundSpeciesTissueElimination Half-life
Malachite GreenCatfishMuscle2.8 days
Leucomalachite GreenCatfishMuscle10 days
Malachite GreenFishPlasma (intravascular)6.2 hours (terminal)
Malachite GreenFishPlasma (waterborne)4.7 hours (terminal)
Malachite GreenFishMuscle~67 hours
Leucomalachite GreenTroutMuscleUp to 40 days

This table provides a comparative overview of the elimination half-lives of malachite green and its primary metabolite. nih.govnih.govnih.govwikipedia.org

Applications of Malachite Green Carbinol Hydrochloride in Academic Research and Development

Advanced Biological Staining Techniques and Mechanisms

Malachite Green Carbinol hydrochloride is widely utilized as a biological stain in microbiology and histology for the microscopic visualization of cellular structures. nih.gov The cationic nature of the malachite green molecule in solution allows it to bind to negatively charged components within cells, such as nucleic acids and acidic proteins. researchgate.net

Staining of Nucleic Acids and Specific Cellular Structures for Microscopic Analysis

This compound is employed in biological research for staining cellular structures, with a notable affinity for nucleic acids. The mechanism of interaction with double-stranded DNA is understood to be a combination of intercalation, where the dye molecule inserts itself between the base pairs of the DNA helix, and electrostatic interactions between the cationic dye and the negatively charged phosphate (B84403) backbone of DNA. researchgate.net This binding capability makes it a valuable tool for visualizing cell nuclei and studying DNA-related processes under a microscope. Research has also shown a preferential binding of malachite green to G-quadruplex structures in guanine-rich single-stranded DNA. researchgate.net This specificity allows for the potential development of probes to identify and study these unique nucleic acid conformations.

Applications in Specialized Staining Methods (e.g., Endospore Staining, Counterstains)

One of the most prominent applications of Malachite Green is in the Schaeffer-Fulton method for endospore staining. In this differential staining technique, a primary stain of malachite green is applied to a bacterial smear and heated. This process allows the dye to penetrate the thick, keratin-rich coat of the endospores. Once stained, the endospores resist decolorization with water, while the vegetative cells are easily rinsed. A counterstain, typically safranin, is then applied to color the vegetative cells pink or red, resulting in green-stained endospores within pink or red vegetative cells.

Beyond its role in endospore staining, Malachite Green also serves as a counterstain in other specialized staining techniques. For instance, it is used in the Giménez staining method for the visualization of bacteria such as Rickettsia and Helicobacter pylori. nih.gov In the Ziehl-Neelsen method for identifying acid-fast bacteria like Mycobacterium, it can be used as a counterstain to provide a contrasting background for the red-stained acid-fast organisms. nih.gov

Photo-responsive Systems and pH Modulation

The equilibrium between the colored, cationic form of Malachite Green and its colorless carbinol form is pH-dependent. nih.gov This property is harnessed in the development of photo-responsive systems and for pH modulation in experimental setups.

Utilization as a Photo-induced pH Jump System in Experimental Setups

Malachite Green Carbinol base, the deprotonated form of the hydrochloride salt, is a well-known example of a reversible Arrhenius photobase. researchgate.net Upon exposure to ultraviolet (UV) radiation, the colorless carbinol form can release a hydroxide (B78521) ion (OH-), leading to a rapid increase in the pH of the surrounding solution. researchgate.net This "pH jump" can be induced on a very short timescale, even on the nanosecond scale with a UV laser pulse. researchgate.net This photo-induced pH modulation allows for the temporal and spatial control of pH-sensitive chemical and biological processes in experimental settings. The photodegradation of Malachite Green carbinol is significantly more sensitive to irradiation than its dye form, with quantum yields varying based on the wavelength of light used. nih.gov

CompoundWavelength Range (nm)Quantum Yield (Φ)
Malachite Green Carbinol280-3124.3 × 10⁻³
Malachite Green Carbinol313-4105.8 × 10⁻³
Malachite Green (dye form)280-3124.8 × 10⁻⁵
Malachite Green (dye form)313-3651.1 × 10⁻⁵
Malachite Green (dye form)> 3650

Role as a Colorimetric Indicator in Diverse Chemical and Biological Assays

The distinct color change of Malachite Green in response to pH variations makes it a useful colorimetric indicator in a variety of chemical and biological assays. scbt.com It exhibits a yellow color at a pH of 0.0, transitioning to green at pH 2.0. At the other end of the pH spectrum, it is green at pH 11.6 and becomes colorless at pH 14.0. nih.gov This property is exploited in assays where a change in pH is a key indicator of a reaction's progress. For example, the malachite green assay is a well-established method for measuring the release of inorganic phosphate in enzymatic reactions, such as those catalyzed by ATPases and GTPases. scbt.comnih.gov The formation of a complex between malachite green, molybdate (B1676688), and free orthophosphate results in a color change that can be quantified spectrophotometrically to determine enzyme activity. nih.gov

pH RangeColor Change
0.0 - 2.0Yellow to Green
11.6 - 14.0Green to Colorless

Biochemical and Biophysical Probe Applications

The unique spectroscopic properties of this compound and its interactions with biomolecules have led to its use as a probe in biochemical and biophysical research.

The malachite green assay is a widely used, rapid, and inexpensive colorimetric method for determining the kinetic properties of phosphate-producing enzymes, such as terpene synthases. nih.gov This assay allows for high-throughput screening of enzyme libraries and the optimization of reaction conditions. nih.gov

Furthermore, Malachite Green has been developed into a fluorescent probe through its interaction with specific, genetically engineered proteins known as Fluorogen Activating Proteins (FAPs). nih.gov These FAPs are antibody variable domains that can bind to malachite green and cause a significant enhancement in its fluorescence, up to 20,000-fold. nih.gov This system allows for the specific visualization of biological targets in living cells with low background fluorescence, as the unbound dye is essentially non-fluorescent. nih.gov The binding of the dye within the protein pocket restricts its rotational freedom, leading to the observed increase in fluorescence emission. nih.gov

In another application, a conjugate of malachite green and microtubules has been developed as a mobile bioprobe for capturing RNA aptamers. The fluorescence of the malachite green increases upon binding to its specific RNA aptamer, enabling the detection and transport of these RNA transcripts. This system takes advantage of the reversible binding between malachite green and its aptamer, allowing for the conditional loading and unloading of the target RNA.

Investigations of Twisted Intramolecular Charge Transfer (TICT) Dynamics

This compound and its derivatives are pivotal in the academic investigation of Twisted Intramolecular Charge Transfer (TICT), a fundamental photo-induced charge separation process. nih.gov TICT is a phenomenon observed in certain organic molecules composed of an electron donor and an electron acceptor group linked by a single bond that allows for torsional rotation. rsc.orgrsc.org Upon photoexcitation, the molecule can transition from a planar, locally excited (LE) state to a non-planar "twisted" conformation, which facilitates a significant charge transfer, creating a highly polar excited state. nih.gov This process is crucial for developing fluorescent probes, molecular rotors, and laser dyes. nih.gov

Triphenylmethane (B1682552) dyes, including malachite green (MG) and its analogues, have become model systems for studying TICT dynamics due to their unique optical properties, such as high extinction coefficients and viscosity-dependent fluorescence. nih.gov Research employing femtosecond time-resolved infrared spectroscopy has provided direct observation of the structural changes associated with TICT in these molecules. nih.gov In studies of malachite green, researchers have directly observed both the LE state and the subsequent TICT state. nih.gov The transition from the LE to the TICT state, which involves the rotation of the dimethylaniline groups, is heavily influenced by the surrounding environment. For instance, the transition time in a series of linear alcohols was found to vary between 4 and 11 picoseconds, showing a strong dependence on solvent viscosity which hinders the rotational movement. nih.gov

The specific structure of Malachite Green Carbinol Base (MGCB), the carbinol form of the titular compound, plays a critical role in enabling this process. Comparative studies with other malachite green analogues highlight its importance. In leucomalachite green (LMG), where the central carbon atom is sp3-hybridized, steric hindrance prevents the necessary rotation, and no TICT state is observed. nih.gov However, in MGCB, the addition of an electron-donating hydroxyl group to the central carbon bridge "rescues" the TICT process, allowing the charge transfer to occur. nih.gov These findings provide crucial insights into the mechanism and structural requirements for TICT in triphenylmethane dyes. nih.gov

Table 1: Comparison of TICT Dynamics in Malachite Green Analogues

CompoundKey Structural FeatureObservation of TICT StateReasoning
Malachite Green (MG)sp2-hybridized central carbonYesAllows for rotational freedom of dimethylaniline groups. nih.gov
Leucomalachite Green (LMG)sp3-hybridized central carbonNoSteric hindrance from the sp3-hybridized center prevents the necessary intramolecular rotation. nih.gov
Malachite Green Carbinol Base (MGCB)sp3-hybridized central carbon with a hydroxyl groupYesThe presence of the electron-donating hydroxyl group facilitates the charge transfer, rescuing the TICT process. nih.gov

Relevance in Enzyme Assay Development and Reaction Monitoring

This compound is a key reagent in the formulation of the malachite green assay, a sensitive and widely adopted colorimetric method for detecting inorganic phosphate (Pi) or pyrophosphate (PPi) in academic research. nih.govnih.gov This assay is instrumental in monitoring the activity of a vast range of enzymes that catalyze reactions involving the release of phosphate, such as ATPases, GTPases, and phosphatases. nih.govconfex.com

The principle of the assay involves a two-step reaction. First, under acidic conditions (typically using sulfuric or hydrochloric acid), the free phosphate in a sample reacts with a molybdate salt, such as ammonium (B1175870) molybdate, to form a phosphomolybdate complex. nih.govnih.gov In the second step, the malachite green dye binds to this phosphomolybdate complex. This binding event causes a significant shift in the dye's absorption maximum, resulting in a color change from yellow-orange to green-blue, which can be quantified using a spectrophotometer, typically at a wavelength between 620 and 630 nm. nih.govnih.gov The intensity of the color is directly proportional to the concentration of phosphate in the sample. nih.gov

To prepare the reagent, this compound is dissolved in acid and mixed with the molybdate solution. nih.gov To enhance the stability of the colored complex and prevent its precipitation, a stabilizing agent like Tween 20 is often added to the formulation. nih.govnih.gov This allows for a stable and linear colorimetric response for easy detection of phosphate levels as low as 50 to 1000 picomoles. nih.gov

The versatility of the malachite green assay has led to its application in diverse research areas:

Glucan Phosphatase Activity : The assay is used to assess the specific activity of glucan phosphatases by measuring the phosphate released from a phosphorylated glucan substrate like amylopectin. nih.gov

Terpene Synthase Characterization : It is employed for the high-throughput biochemical characterization of terpene synthases, which catalyze the conversion of prenyl diphosphates to terpenes and inorganic pyrophosphate (PPi). nih.gov

Herbicide Resistance Studies : The assay helps in determining the activity of enzymes like acetyl-coenzyme A carboxylase (ACCase) and its inhibition by herbicides, providing insights into resistance mechanisms in weeds. confex.com

Table 2: Typical Components and Parameters of the Malachite Green Phosphate Assay

Component/ParameterDescriptionReference
Primary ReagentThis compound nih.gov
Complexing AgentAmmonium molybdate tetrahydrate nih.govnih.gov
Acidic MediumHydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) nih.govnih.gov
StabilizerTween 20 nih.govnih.gov
AnalyteInorganic phosphate (Pi) or pyrophosphate (PPi) nih.gov
Detection Wavelength~620 - 623 nm nih.govnih.gov

Q & A

Q. What is the role of Malachite Green Carbinol Hydrochloride in quantifying inorganic phosphate (Pi) release in enzymatic assays?

this compound is used in colorimetric assays to detect Pi released during enzymatic hydrolysis of nucleotide triphosphates (e.g., GTP). The compound forms a complex with molybdate and free phosphate, producing a chromogenic product measurable at 620–640 nm. This method is highly specific for Pi, with low interference from organic phosphates or proteins. Researchers should prepare the reagent by dissolving this compound in 3N H2SO4 and optimize reaction times (typically 10–60 minutes) to minimize background noise .

Q. How should researchers prepare this compound stock solutions for biochemical assays?

Dissolve 44 mg of this compound in 36 mL of 3N sulfuric acid, followed by filtration to remove particulates. The solution must be stored in amber glassware to prevent photodegradation. For phosphate quantification, mix 50 µL of the reagent with 25 µL of sample and incubate for 10 minutes at room temperature. Always include a blank (e.g., hydrolysis buffer with EDTA) to correct for spontaneous substrate hydrolysis .

Q. What safety protocols are essential when handling this compound in laboratory settings?

The compound is classified as a toxic organic solid (UN 2811). Key precautions include:

  • Use of PPE (gloves, goggles, lab coats) to avoid skin/eye contact.
  • Immediate rinsing with water for 15+ minutes upon exposure.
  • Storage in a ventilated, locked area away from oxidizers.
  • Disposal via approved hazardous waste facilities due to aquatic toxicity .

Advanced Research Questions

Q. How can researchers optimize Malachite Green-based assays to determine kinetic parameters (e.g., IC50, Kd) for enzyme inhibitors?

Use a 384-well plate format with high-precision liquid handlers (e.g., MultiDrop or Echo dispensers) to minimize volumetric errors. Titrate inhibitor concentrations against a fixed substrate/enzyme ratio and measure Pi release at 630 nm. Normalize data by subtracting blank readings (quenched reactions) and validate results with a phosphate standard curve (0–100 µM NaH2PO4). Statistical tools like nonlinear regression are critical for calculating IC50 and Kd.

Q. What experimental factors could lead to discrepancies in Malachite Green assay results across studies?

Variability may arise from:

  • Reagent preparation : Incomplete dissolution in H2SO4 alters sensitivity.
  • Interfering substances : ATP or ADP at high concentrations may cross-react.
  • Instrumentation : Differences in plate readers (e.g., wavelength calibration).
  • Data normalization : Inconsistent blank subtraction or standard curve dilution protocols. Cross-validate findings with orthogonal methods like HPLC-MS .

Q. How is this compound applied in advanced photopolymerization research?

In two-photon polymerization, it acts as a photoinitiator in acrylate-based photoresists. Researchers dissolve it in monomer mixtures (e.g., SR368/499) at 0.1–0.5% (w/w) and expose to near-infrared lasers to initiate radical polymerization. Its high absorption cross-section enables precise 3D microfabrication, though oxygen inhibition must be managed by inert gas purging .

Q. What methodological considerations are critical when comparing Malachite Green assays with HPLC-MS for Pi quantification?

  • Sensitivity : Malachite Green detects Pi at µM levels, while HPLC-MS (e.g., ESI(+)-SIM mode) achieves nM sensitivity.
  • Throughput : Colorimetric assays are faster but less selective for complex matrices (e.g., tissue lysates).
  • Validation : Use spike-and-recovery experiments to assess matrix effects in HPLC-MS, and correlate results with Malachite Green data for cross-platform consistency .

Q. How does the stability of this compound vary under different storage conditions?

The compound is stable at room temperature in dry, ventilated environments. Prolonged exposure to light or humidity causes degradation, detectable via reduced absorbance at 620 nm. For long-term storage (≥6 months), aliquot solutions in sealed, light-proof containers at -20°C and revalidate before use .

Q. What strategies mitigate false positives in high-throughput Malachite Green assays?

  • Plate selection : Use low-binding plates (e.g., Nunc 262160) to reduce adsorption.
  • Reagent purity : Source this compound with >80% dye content (verified by UV-Vis).
  • Controls : Include substrate-only and enzyme-only wells to rule out non-enzymatic hydrolysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.